

An In-depth Technical Guide to Methyl 5-bromo-4-methylpicolinate

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Compound of Interest

Compound Name: Methyl 5-bromo-4-methylpicolinate

Cat. No.: B1527124

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For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

Methyl 5-bromo-4-methylpicolinate, identified by CAS number 886365-06-6, is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry.^[1] Its substituted pyridine core, featuring a bromine atom, a methyl group, and a methyl ester, presents a unique combination of reactive sites. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and critical applications, particularly its role as a key intermediate in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the bromo and methyl groups allows for diverse chemical transformations, making it a valuable scaffold for generating molecular diversity in drug discovery programs.^[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis.

Key Properties

The essential properties of **Methyl 5-bromo-4-methylpicolinate** are summarized below, compiled from various chemical suppliers and databases.^{[3][4][5]}

Property	Value	Source(s)
CAS Number	886365-06-6	[3][4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[3][4]
Molecular Weight	230.06 g/mol	[4]
IUPAC Name	methyl 5-bromo-4-methylpyridine-2-carboxylate	[4]
Physical Form	Solid	
Purity	Typically ≥96-97%	[3]
Storage Temperature	Room Temperature	

Spectroscopic Signature (Predicted)

While specific spectra for this exact compound are not readily available in public databases, a predicted ¹H NMR spectrum is invaluable for reaction monitoring and quality control. Based on established principles of NMR spectroscopy, the following chemical shifts can be anticipated:

- ¹H NMR (400 MHz, CDCl₃):
 - δ ~8.5 ppm (s, 1H, H-6)
 - δ ~8.0 ppm (s, 1H, H-3)
 - δ ~3.9 ppm (s, 3H, -OCH₃)
 - δ ~2.5 ppm (s, 3H, Ar-CH₃)
- Scientist's Note: The two aromatic protons are expected to appear as singlets due to the lack of ortho or meta coupling partners. Verifying the absence of coupling and the presence of the two methyl singlets at their expected shifts provides a strong confirmation of the structure. For unambiguous assignment, 2D NMR techniques like COSY and HMBC would be employed.[6]

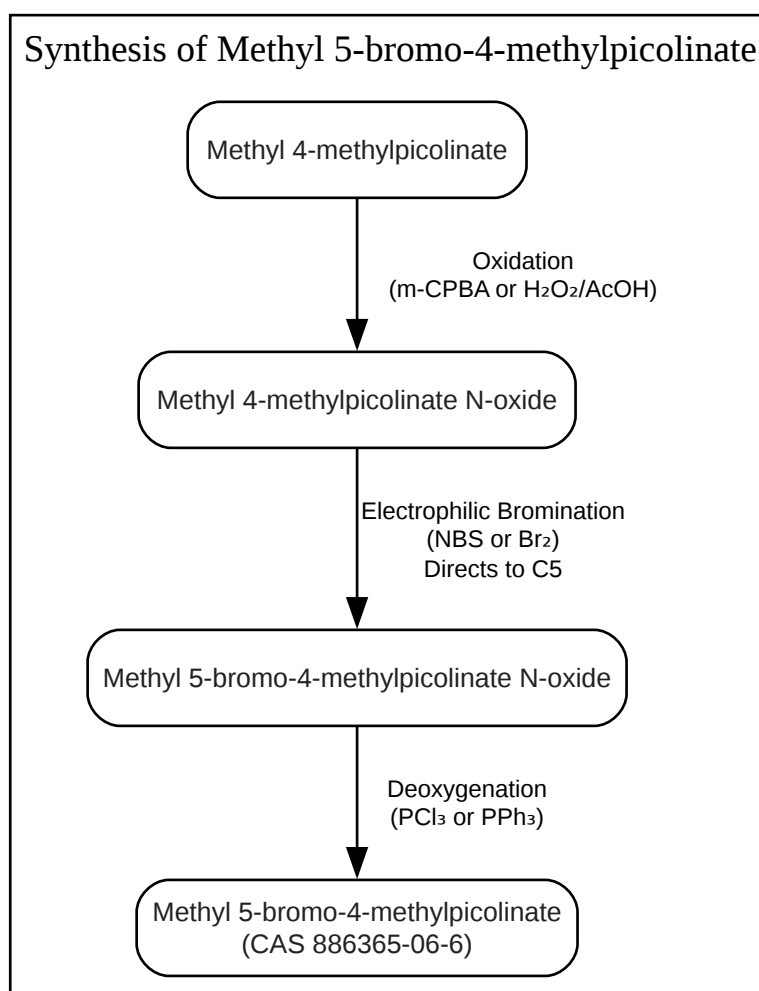
Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While specific, peer-reviewed synthetic procedures for **Methyl 5-bromo-4-methylpicolinate** are not widely published, a plausible and logical synthetic route can be extrapolated from known transformations of pyridine derivatives.

A common strategy involves the functionalization of a pre-existing pyridine ring. A potential route could start from 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation, esterification, and diazotization/hydrolysis steps.[7] However, a more direct approach, often employed in industrial settings, is the regioselective bromination of a suitable precursor.

Illustrative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a commercially available picolinic acid derivative.



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Caption: A plausible synthetic route to **Methyl 5-bromo-4-methylpicolinate**.

Mechanistic Insight & Experimental Protocol

Step 1: N-Oxidation

- **Causality:** The direct electrophilic bromination of methyl 4-methylpicolinate is challenging due to the deactivating effect of the ester group and the pyridine nitrogen. Converting the pyridine to its N-oxide derivative electronically enriches the ring, particularly at the 2- and 4- (and 6-) positions, making it more susceptible to electrophilic attack.

Step 2: Regioselective Bromination

- **Causality:** The N-oxide group strongly directs incoming electrophiles. In this case, bromination is directed to the position para to the N-oxide (C5), away from the existing methyl group at C4. N-Bromosuccinimide (NBS) is a common, safer alternative to liquid bromine for this transformation.

Step 3: Deoxygenation

- **Causality:** The final step is the removal of the N-oxide to restore the pyridine ring. Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective for this reduction.

Protocol: Illustrative Synthesis via N-Oxide Intermediate

- **Materials:** Methyl 4-methylpicolinate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), N-Bromosuccinimide (NBS), Acetonitrile, Phosphorus trichloride (PCl₃).
- **Step 1: Oxidation:** Dissolve Methyl 4-methylpicolinate (1.0 eq) in DCM. Cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution and extract the product.

- **Step 2: Bromination:** Dissolve the resulting N-oxide (1.0 eq) in acetonitrile. Add NBS (1.1 eq) and heat the mixture to 50-60 °C for 2-4 hours. Monitor by TLC. After cooling, remove the solvent under reduced pressure and purify the crude product.
- **Step 3: Deoxygenation:** Dissolve the bromo N-oxide (1.0 eq) in DCM and cool to 0 °C. Add PCl_3 (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Carefully quench the reaction with ice-water and neutralize with aqueous sodium bicarbonate. Extract the final product, dry over anhydrous sodium sulfate, and purify by column chromatography.

Applications in Drug Discovery & Organic Synthesis

The true value of **Methyl 5-bromo-4-methylpicolinate** lies in its utility as a versatile intermediate. The bromine atom at the C5 position is a key functional handle for introducing molecular complexity via cross-coupling reactions.^{[1][8]}

Role as a Key Building Block

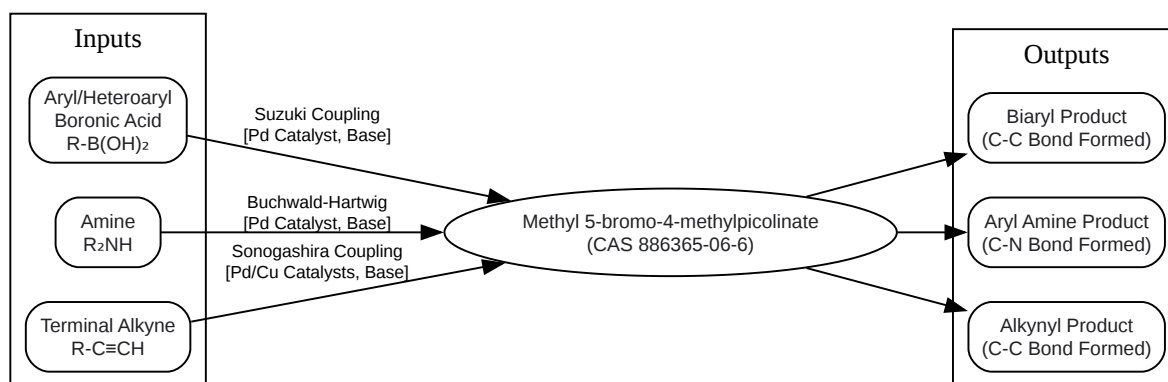
This compound serves as a critical precursor for creating more complex molecules, particularly APIs. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide range of diseases.^{[1][2]} The specific substitution pattern of this molecule allows chemists to build out complexity in a controlled manner.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.^[9]

- **Suzuki-Miyaura Coupling:** This is arguably the most important reaction for this building block. It allows for the formation of a new carbon-carbon bond by coupling the pyridine core with an aryl or heteroaryl boronic acid or ester.^{[10][11]} This is a primary method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
- **Buchwald-Hartwig Amination:** This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine groups at the C5 position.
- **Sonogashira Coupling:** This allows for the introduction of alkyne functionalities.

The following diagram illustrates the central role of **Methyl 5-bromo-4-methylpicolinate** in these key transformations.



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